molecular formula C12H19F2NO3 B13555878 tert-butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

tert-butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B13555878
M. Wt: 263.28 g/mol
InChI Key: QZZOLDWDWBEHAR-YIZRAAEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a tert-butyl group, two fluorine atoms, and a hydroxymethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions. This often involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry.

    Introduction of the Fluorine Atoms: The fluorine atoms are introduced through selective fluorination reactions. This step requires careful control of reaction conditions to achieve the desired substitution pattern.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group is typically added through a hydroxylation reaction, which may involve the use of oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions to modify the bicyclic core.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: For oxidation reactions, common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used for reduction reactions.

    Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the fluorine atoms can result in various functionalized derivatives.

Scientific Research Applications

tert-Butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of tert-butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Uniqueness

tert-Butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[410]heptane-2-carboxylate is unique due to the presence of two fluorine atoms and a hydroxymethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H19F2NO3

Molecular Weight

263.28 g/mol

IUPAC Name

tert-butyl (1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-7(6-16)4-5-8-9(15)12(8,13)14/h7-9,16H,4-6H2,1-3H3/t7-,8+,9-/m0/s1

InChI Key

QZZOLDWDWBEHAR-YIZRAAEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]2[C@H]1C2(F)F)CO

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC2C1C2(F)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.